molecular formula C20H19NOS B5461253 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide

Cat. No.: B5461253
M. Wt: 321.4 g/mol
InChI Key: SJQSIHGLNPMWSU-UHFFFAOYSA-N
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Description

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring substituted with a methyl group, a sulfanyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylnaphthalene and phenylacetic acid.

    Formation of Intermediate: 2-methylnaphthalene is reacted with a suitable sulfanylating agent to introduce the sulfanyl group, forming 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}.

    Acylation: The intermediate is then acylated with phenylacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylnaphthalene: Shares the naphthalene core but lacks the sulfanyl and phenylacetamide groups.

    N-phenylacetamide: Contains the phenylacetamide moiety but lacks the naphthalene and sulfanyl groups.

    2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-benzylacetamide: Similar structure with a benzyl group instead of a phenyl group.

Uniqueness

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-methylnaphthalen-1-yl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c1-15-11-12-16-7-5-6-10-18(16)19(15)13-23-14-20(22)21-17-8-3-2-4-9-17/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSIHGLNPMWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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